![molecular formula C22H29N7 B2863895 N,N-bis(benzotriazol-1-ylmethyl)octan-1-amine CAS No. 111184-82-8](/img/structure/B2863895.png)
N,N-bis(benzotriazol-1-ylmethyl)octan-1-amine
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Description
“N,N-bis(benzotriazol-1-ylmethyl)octan-1-amine” is a chemical compound that is part of the benzotriazole class . Benzotriazole methodology is recognized as a versatile, useful, and successful synthesis protocol . It can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .
Synthesis Analysis
The synthesis of “this compound” involves the benzylation of N-(benzotriazol-1-ylmethyl)-substituted imidoyl chlorides under basic conditions . This induces an unusual rearrangement accompanied by benzotriazole ring opening . N,N-Bis(benzotriazol-1-ylmethyl)alkyl amines, which were conveniently prepared from primary amines, reacted with diethylketone in the presence of samarium diiodide in THF-HMPA to give oxazolidines as the major [3+2] cyclization product .Chemical Reactions Analysis
The benzotriazole moiety in “this compound” can be introduced into a molecule by a variety of reactions and activates it toward numerous transformations . It remains sufficiently stable during the course of the reactions and can easily be removed at the end of the reaction sequence .Mechanism of Action
Future Directions
Benzotriazole methodology has grown from an obscure level to very high popularity . It offers many well-known versatile synthetic tools in organic synthesis and has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies . It is being explored in organic synthesis as a synthetic auxiliary and catalyst as well in several reactions . Therefore, it is expected that “N,N-bis(benzotriazol-1-ylmethyl)octan-1-amine” and similar compounds will continue to be of interest in the field of organic synthesis.
properties
IUPAC Name |
N,N-bis(benzotriazol-1-ylmethyl)octan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7/c1-2-3-4-5-6-11-16-27(17-28-21-14-9-7-12-19(21)23-25-28)18-29-22-15-10-8-13-20(22)24-26-29/h7-10,12-15H,2-6,11,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECHVCHGXWNCIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CN1C2=CC=CC=C2N=N1)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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